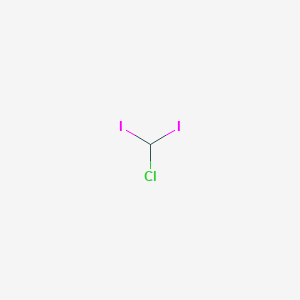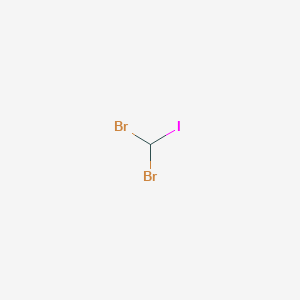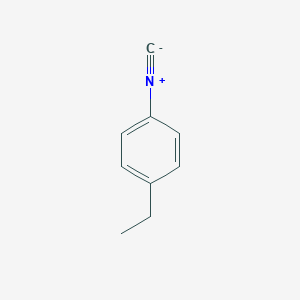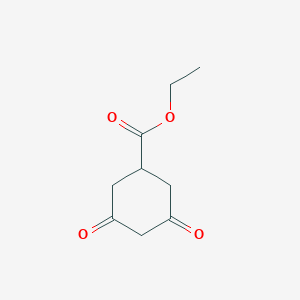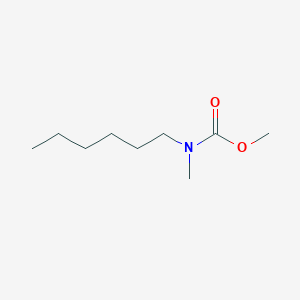
methyl N-hexyl-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-hexyl-N-methylcarbamate (MHMC) is a carbamate insecticide that has been widely used in agriculture to control pests. It is a white crystalline solid with a molecular weight of 209.28 g/mol and a melting point of 31-32°C. MHMC has been used for over 50 years and is still an important insecticide due to its effectiveness against a wide range of pests.
Mecanismo De Acción
Methyl N-hexyl-N-methylcarbamate acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in the overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Methyl N-hexyl-N-methylcarbamate has been shown to have a wide range of biochemical and physiological effects on insects. It disrupts the normal functioning of the nervous system, inhibits the activity of key enzymes, and affects the metabolism of lipids and carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-hexyl-N-methylcarbamate is a highly effective insecticide that can be used in a wide range of laboratory experiments. It is easy to synthesize, has a long shelf life, and is relatively inexpensive. However, it is also highly toxic and can be harmful to non-target organisms, including humans.
Direcciones Futuras
There are many potential future directions for research on methyl N-hexyl-N-methylcarbamate. One area of interest is the development of new formulations that are less toxic to non-target organisms. Another area of research is the investigation of the effects of methyl N-hexyl-N-methylcarbamate on beneficial insects, such as bees and butterflies. Finally, there is a need for more studies on the long-term effects of methyl N-hexyl-N-methylcarbamate on the environment and human health.
Métodos De Síntesis
Methyl N-hexyl-N-methylcarbamate can be synthesized by reacting N-hexylamine with methyl isocyanate in the presence of a catalyst. The reaction takes place at a temperature of 50-60°C and under atmospheric pressure. The yield of methyl N-hexyl-N-methylcarbamate is around 70-80%.
Aplicaciones Científicas De Investigación
Methyl N-hexyl-N-methylcarbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in many scientific studies to investigate its mode of action, biochemical and physiological effects, and potential uses in pest management.
Propiedades
Número CAS |
156899-17-1 |
|---|---|
Nombre del producto |
methyl N-hexyl-N-methylcarbamate |
Fórmula molecular |
C9H19NO2 |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
methyl N-hexyl-N-methylcarbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-7-8-10(2)9(11)12-3/h4-8H2,1-3H3 |
Clave InChI |
UGLRHIKVRCUKLU-UHFFFAOYSA-N |
SMILES |
CCCCCCN(C)C(=O)OC |
SMILES canónico |
CCCCCCN(C)C(=O)OC |
Sinónimos |
Carbamic acid, hexylmethyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



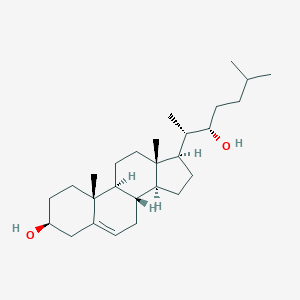
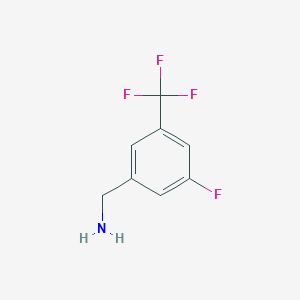
![[2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)](/img/structure/B121497.png)
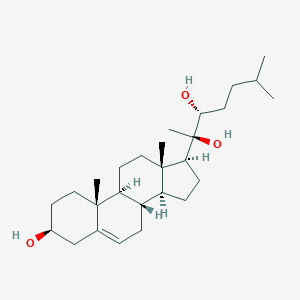
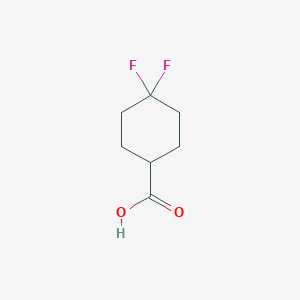
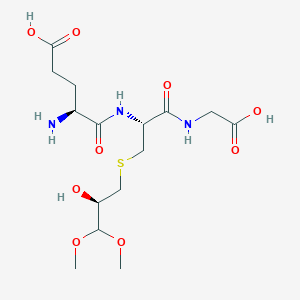
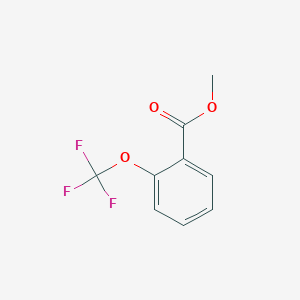
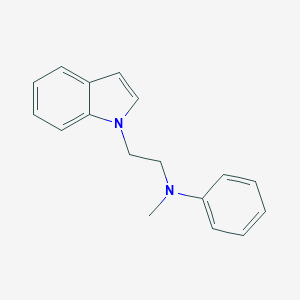
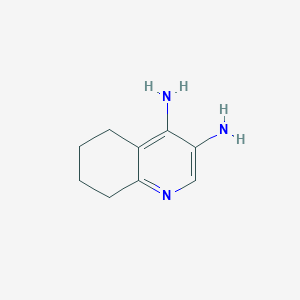
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
